molecular formula C20H24N2O6S B5212673 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide

Cat. No.: B5212673
M. Wt: 420.5 g/mol
InChI Key: UWZRZVCQBAMMGM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide involves several steps, typically starting with the preparation of intermediate compounds. The synthetic route generally includes the following steps:

    Formation of the sulfonyl intermediate: This step involves the reaction of 3,4-dimethoxyphenyl with a sulfonyl chloride to form the sulfonyl intermediate.

    Coupling with aniline derivative: The sulfonyl intermediate is then coupled with 4-methoxyaniline under specific reaction conditions to form the anilino derivative.

    Introduction of the allyl group:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and methoxy groups are believed to play a crucial role in its biological activity, potentially interacting with enzymes and receptors involved in oxidative stress and inflammation pathways . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(N-(3,4-dimethoxyphenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-5-12-21-20(23)14-22(15-6-8-16(26-2)9-7-15)29(24,25)17-10-11-18(27-3)19(13-17)28-4/h5-11,13H,1,12,14H2,2-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZRZVCQBAMMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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